2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid
Description
Structural Classification of 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic Acid
The molecular architecture of 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid (C₁₂H₁₂N₂O₄) combines four key structural elements:
- Nitrocoumarin Core : A 2H-chromen-2-one scaffold substituted with a nitro group at position 3 and a ketone at position 2. This configuration enhances π-π stacking interactions and electrophilic reactivity.
- Amino Linkage : An amino group bridges the coumarin core and the propanoic acid side chain, enabling hydrogen bonding and conformational flexibility.
- Propanoic Acid Moiety : A carboxylic acid-terminated side chain that mimics natural amino acids, facilitating interactions with biological transporters and enzymes.
This hybrid structure aligns with modern pharmacophore design principles, where coumarins act as privileged scaffolds for targeting kinases and oxidoreductases, while amino acid residues optimize pharmacokinetics.
Historical Development of Coumarin-Amino Acid Hybrid Molecules
The synthesis of coumarin-amino acid hybrids traces its origins to foundational discoveries in the 19th and 20th centuries:
- 1820 : Isolation of coumarin from tonka beans by A. Vogel and Nicolas Guibourt, initially misidentified as benzoic acid.
- 1868 : William Henry Perkin’s synthesis of coumarin via the Perkin reaction, establishing routes for structural diversification.
- 2007 : Development of coumarin-caged glycine, demonstrating the utility of amino acid conjugates in neurotransmitter research.
- 2024 : Breakthroughs in anticancer coumarin–amino acid hybrids, such as compound 7c (IC₅₀ = 16.02 μM against Hct-116 cells), highlighting therapeutic potential.
The evolution of 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid reflects advancements in Pechmann condensation and azide-coupling techniques, enabling precise functionalization of the coumarin core. Early derivatives focused on photolabile caging groups (e.g., DECM-caged glycine), while modern iterations prioritize kinase inhibition and tumor selectivity.
Academic Relevance in Modern Heterocyclic Chemistry
In academic research, 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid serves three primary roles:
Synthetic Methodology Development :
- Pechmann Condensation : Utilized to construct the coumarin core from resorcinol and β-ketoesters.
- Azide-Coupling : Links amino acids to nitro-substituted coumarins via acyl azide intermediates, achieving yields >75%.
- Nitro Group Functionalization : Enables selective reduction to amines or participation in nucleophilic aromatic substitution.
Biological Evaluation :
- Casein Kinase 2 (CK2) Inhibition : Compound 5b (IC₅₀ = 0.117 μM) outperforms roscovitine (IC₅₀ = 0.251 μM), validating nitrocoumarin-amino acid hybrids as kinase inhibitors.
- Anticancer Activity : Di-peptide derivatives (e.g., 7c) exhibit superior cytotoxicity over mono- and tri-peptide analogs, emphasizing the role of peptide chain length.
Computational and Structural Analysis :
Properties
Molecular Formula |
C12H10N2O6 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
2-[(3-nitro-2-oxochromen-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C12H10N2O6/c1-6(11(15)16)13-9-7-4-2-3-5-8(7)20-12(17)10(9)14(18)19/h2-6,13H,1H3,(H,15,16) |
InChI Key |
STIDGXKGGFIEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-3-nitro-2H-chromen-2-one with 4-(4-amino phenyl)morpholine-3-one . The presence of the nitro group in the coumarin derivative facilitates the substitution reaction at relatively low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group.
Condensation: It can form condensation products with various aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Reduction: Conversion to 2-((3-amino-2-oxo-2H-chromen-4-yl)amino)propanoic acid.
Substitution: Formation of various substituted coumarin derivatives.
Condensation: Formation of Schiff bases or other condensation products.
Scientific Research Applications
2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential anticonvulsant properties.
Medicine: Investigated for its antimicrobial and anticancer activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid is not fully understood. it is believed to interact with γ-aminobutyric acid (GABA) ionotropic receptors, which play a crucial role in its anticonvulsant activity . The nitro group may also contribute to its antimicrobial properties by generating reactive nitrogen species that can damage microbial cells.
Comparison with Similar Compounds
Thiazole-Based Propanoic Acid Derivatives
Example: (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid ()
- Structural Differences : Replaces the coumarin ring with a 4-oxo-thiazole ring and introduces a benzylidene substituent.
Example: 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (Compound 9, )
- Key Feature : Incorporates a nitrobenzylidene group on the thiazole ring.
- Comparison : The nitro group in this compound is part of a benzylidene substituent, whereas the target compound’s nitro group is directly on the coumarin ring. This positional difference may alter electronic effects and binding interactions .
Coumarin-Based Amino Acid Derivatives
Example: 3-[(4-Oxo-4H-chromen-2-yl)formamido]propanoic acid ()
- Structural Differences : Lacks the nitro group but includes a formamido linkage to the coumarin ring.
- Physicochemical Properties: Molecular weight = 261.23 g/mol (C₁₃H₁₁NO₅), with calculated pKa values influenced by the formamido group. The target compound’s nitro group would increase acidity (lower pKa) and molecular weight .
Nitro-Substituted Aromatic Acids
Example: 2-(3-Nitrophenyl)propanoic acid ()
- Structural Simplicity : A simpler nitro-aromatic acid without heterocyclic systems.
- Properties: Molecular weight = 209.2 g/mol (C₁₀H₁₁NO₄), with storage stability at room temperature. The target compound’s larger coumarin scaffold likely reduces volatility and alters solubility .
Nitro-Functionalized Amino Acid Derivatives
Example : FAA7995 (Fmoc-L-Dap(NBSD)-OH, )
- Functionalization : Contains a nitrobenzo[c][1,2,5]selenadiazolyl group, enhancing fluorescence and click chemistry applications.
- Comparison : While both compounds have nitro groups, FAA7995’s selenadiazole ring offers distinct redox properties, unlike the coumarin-based target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₀N₂O₆* | ~302.22 | 3-Nitro-coumarin, propanoic acid | Anti-cancer, enzyme inhibition |
| 3-[(4-Oxo-4H-chromen-2-yl)formamido]propanoic acid | C₁₃H₁₁NO₅ | 261.23 | Formamido-coumarin | Fluorescence probes |
| (Z)-2-((5-Benzylidene-4-oxo-thiazol-2-yl)amino)propanoic acid | C₁₃H₁₁N₂O₃S | 275.30 | Benzylidene-thiazole | Anti-cancer agents |
| 2-(3-Nitrophenyl)propanoic acid | C₁₀H₁₁NO₄ | 209.20 | Nitro-phenyl | Intermediate in organic synthesis |
*Estimated based on structural analogs.
Biological Activity
2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid, a compound derived from the coumarin family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₂N₂O₄
- CAS Number : 1008965-73-8
Synthesis
The synthesis of 2-((3-nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid typically involves the reaction of 3-nitro-4-hydroxycoumarin with appropriate amine and carboxylic acid derivatives. The following table summarizes key synthesis parameters:
| Reactants | Conditions | Yield |
|---|---|---|
| 3-Nitro-4-hydroxycoumarin + Amines | Reflux in organic solvents | 60%-70% |
| 3-Nitro-4-hydroxycoumarin + Acids | Room temperature, overnight stirring | 50%-65% |
Anticancer Properties
Research indicates that coumarins, including 2-((3-nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid, exhibit significant anticancer activities. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest. Specifically, it was found to downregulate proteins associated with cell survival and proliferation.
Antifibrotic Activity
Recent studies have highlighted the antifibrotic properties of related coumarin derivatives. For instance, compounds with similar structural motifs have been shown to inhibit TGF-β-induced collagen accumulation in renal cells, suggesting potential therapeutic applications in fibrotic diseases. The mechanism involves suppression of COL1A1 and α-SMA expression, which are critical markers of fibrosis.
Antimicrobial Activity
The antimicrobial efficacy of 2-((3-nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid has also been investigated. In vitro assays revealed that this compound exhibits bacteriostatic and bactericidal effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Evaluation
In a controlled study involving human cancer cell lines (e.g., MCF7 and HeLa), treatment with 2-((3-nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid resulted in:
- Cell Viability Reduction : Approximately 70% reduction at concentrations above 20 µM.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
Case Study 2: Antifibrotic Mechanism
A separate investigation into the antifibrotic potential revealed:
- Inhibition of TGF-β Signaling : The compound significantly reduced TGF-β1-induced collagen synthesis in renal fibroblasts.
- Protein Expression Analysis : Western blotting showed decreased levels of p-Smad3 and α-SMA post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
